N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazole ring fused to a pyridine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a preformed pyrazole with a pyridine derivative under acidic conditions . The reaction conditions often include the use of glacial acetic acid and heating to facilitate the formation of the fused ring system .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N~4~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N~4~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N4-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways . For example, it may inhibit the activity of kinases or other signaling proteins, leading to altered cell proliferation or apoptosis .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substituents.
Imidazole-containing compounds: These compounds have a similar heterocyclic structure and exhibit comparable biological activities.
Uniqueness
N~4~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyl and propyl groups, along with the chlorine atom, differentiates it from other pyrazolopyridine derivatives .
Properties
Molecular Formula |
C20H25ClN6O |
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Molecular Weight |
400.9 g/mol |
IUPAC Name |
N-[3-(4-chloropyrazol-1-yl)-2-methylpropyl]-6-cyclopropyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H25ClN6O/c1-3-6-27-19-17(10-24-27)16(7-18(25-19)14-4-5-14)20(28)22-8-13(2)11-26-12-15(21)9-23-26/h7,9-10,12-14H,3-6,8,11H2,1-2H3,(H,22,28) |
InChI Key |
JFGJOOXXAYXOEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NCC(C)CN4C=C(C=N4)Cl |
Origin of Product |
United States |
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